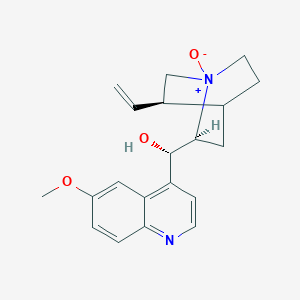

Quinidine N-oxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H24N2O3 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC 名称 |

(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20-,22?/m0/s1 |

InChI 键 |

WVDIZKMXQMCCAA-LJFXZZIJSA-N |

手性 SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

规范 SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

产品来源 |

United States |

Foundational & Exploratory

Quinidine N-oxide: An In-depth Technical Guide to a Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. While several metabolites of quinidine have been identified, quinidine N-oxide emerges as a significant product of its biotransformation. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Quinidine Metabolism: The Role of CYP3A4 in N-oxide Formation

Quinidine undergoes extensive hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) playing a pivotal role in its biotransformation. One of the key metabolic pathways is the N-oxidation of the quinuclidine (B89598) nitrogen, leading to the formation of this compound. In vitro studies utilizing human liver microsomes have definitively established CYP3A4 as the primary enzyme responsible for this reaction.

Metabolic Pathway of Quinidine

The metabolic conversion of quinidine to its N-oxide is a critical step in its clearance from the body. Understanding this pathway is essential for predicting drug-drug interactions and inter-individual variability in patient response.

Figure 1: Metabolic pathway of quinidine to this compound.

Quantitative Analysis of this compound

The quantification of this compound is crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) being the gold standard for its sensitive and specific detection in biological matrices.

Pharmacokinetic Parameters of this compound in Humans

Studies in healthy volunteers have elucidated the pharmacokinetic profile of this compound following the administration of quinidine.[1]

| Parameter | Value (Mean ± SD) | Route of Administration | Reference |

| Plasma Concentration (after 7h constant IV infusion of quinidine) | 0.28 ± 0.03 mg/L | Intravenous | Rakhit et al., 1984[1] |

| Plasma Trough Level (after 12 oral doses of quinidine sulfate) | 0.40 ± 0.13 mg/L | Oral | Rakhit et al., 1984[1] |

| Formation Rate Constant (kmf) | 0.00012 ± 0.00003 min-1 | Intravenous | Rakhit et al., 1984[1] |

| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | Intravenous | Rakhit et al., 1984[1] |

| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min-1 | Intravenous | Rakhit et al., 1984[1] |

| Elimination Half-life | 2.5 ± 0.28 hours | Oral | Ha et al., 1987 |

| Renal Clearance | 1.3 ± 0.3 L/hr | Oral | Ha et al., 1987 |

| Urinary Excretion (% of dose) | 13.9 ± 3.7% (unchanged) | Oral | Ha et al., 1987 |

In Vitro Enzyme Kinetics of this compound Formation

In vitro studies using human liver microsomes have provided valuable insights into the enzyme kinetics of quinidine N-oxidation, primarily mediated by CYP3A4.

| Parameter | Value (Mean) | Enzyme Source | Reference |

| Vmax (low affinity) | 15.9 nmol/mg/h | Human Liver Microsomes | Nielsen et al., 1999 |

| Km (low affinity) | 76.1 µM | Human Liver Microsomes | Nielsen et al., 1999 |

Experimental Protocols

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol is adapted from the methodology described by Nielsen et al. (1999) for studying the in vitro metabolism of quinidine.

Objective: To determine the kinetic parameters (Vmax and Km) of this compound formation in human liver microsomes.

Materials:

-

Human liver microsomes

-

Quinidine standard

-

This compound standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS/MS detector

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein) and varying concentrations of quinidine (e.g., 1-200 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to precipitate the proteins.

-

Sample Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC or HPLC-MS/MS method.

-

Data Analysis: Determine the initial velocity of this compound formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Vmax and Km.

HPLC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is a synthesized methodology based on principles described in various publications for the analysis of quinidine and its metabolites.

Objective: To quantify the concentration of this compound in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

Example transition for this compound (hypothetical, needs to be optimized): m/z 341.2 -> m/z 323.2

-

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Sample Preparation (Protein Precipitation):

-

Aliquoting: To 100 µL of plasma sample, add an internal standard.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the samples for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase composition.

-

Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

Figure 2: Experimental workflow for quantifying this compound.

Conclusion

This compound is a primary metabolite of quinidine, formed predominantly by the action of CYP3A4. Its formation and subsequent clearance are important determinants of the overall disposition of quinidine. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with quinidine and its metabolites. The continued investigation into the metabolic pathways of established drugs like quinidine is essential for improving therapeutic outcomes and ensuring patient safety.

References

An In-depth Technical Guide to the Synthesis and Characterization of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Quinidine (B1679956) N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details established synthetic protocols, including oxidation with ozone and other oxidizing agents, and presents a thorough analysis of the compound's physicochemical properties. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are discussed to facilitate unambiguous identification. Furthermore, this guide outlines the metabolic pathway of quinidine to Quinidine N-oxide and provides a general experimental workflow for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacology.

Introduction

Quinidine, a stereoisomer of quinine (B1679958), is a class Ia antiarrhythmic agent historically used in the treatment of cardiac arrhythmias. Its metabolism in humans is extensive, leading to several metabolites, one of which is this compound. The formation of this compound occurs at the quinuclidine (B89598) nitrogen atom and is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. While this compound is generally considered to be pharmacologically inactive compared to its parent compound, its synthesis and characterization are crucial for a complete understanding of quinidine's metabolic fate and for use as an analytical standard in pharmacokinetic and drug metabolism studies.

This guide presents detailed methodologies for the chemical synthesis of this compound, offering an alternative to its isolation from biological matrices. It also provides a comprehensive summary of the analytical techniques used for its characterization, ensuring accurate identification and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the more basic quinuclidine nitrogen of quinidine. Several oxidizing agents can be employed for this transformation.

Oxidation with Ozone

Oxidation of quinidine with ozone is a regioselective method that yields this compound.[1] The protocol for the synthesis of the diastereomer, quinine N-oxide, is well-documented and can be adapted for quinidine.[1]

Experimental Protocol:

-

Dissolution: Dissolve quinidine (1.0 eq) in a 95:5 mixture of acetone (B3395972) and water.

-

Cooling: Cool the solution to a temperature between -12°C and 0°C using an ice-salt bath.

-

Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, purge the solution with nitrogen gas to remove excess ozone.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.[2]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and effective reagent for the N-oxidation of amines.

Experimental Protocol:

-

Dissolution: Dissolve quinidine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform.[3][4]

-

Addition of m-CPBA: Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise to the quinidine solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography as described in section 2.1.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide can also be used for the N-oxidation of quinidine, often in the presence of a catalyst.[5][6]

Experimental Protocol:

-

Dissolution: Dissolve quinidine (1.0 eq) in a suitable solvent such as acetic acid.[3]

-

Addition of Hydrogen Peroxide: Add a 30-35% aqueous solution of hydrogen peroxide (excess) to the quinidine solution.

-

Reaction: Heat the reaction mixture and stir for an extended period, monitoring by TLC.

-

Work-up: After the reaction is complete, carefully neutralize the excess acetic acid and hydrogen peroxide.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Dry, concentrate, and purify the product by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Observed Data (Anticipated) |

| ¹H NMR | Chemical shifts of protons adjacent to the N-oxide will be shifted downfield compared to quinidine. Specific data for this compound is not readily available in the literature. Data for the diastereomer, quinine N-oxide, shows characteristic shifts for the quinuclidine and quinoline (B57606) protons. |

| ¹³C NMR | Carbons adjacent to the N-oxide will exhibit a downfield shift. Specific data for this compound is not readily available. Data for quinine N-oxide shows distinct signals for all 20 carbons. |

| Mass Spec (MS) | The protonated molecule [M+H]⁺ is expected at m/z 341.4. A characteristic fragmentation is the loss of an oxygen atom ([M+H - 16]⁺) to give a fragment corresponding to the protonated quinidine molecule at m/z 325.4. |

| Infrared (IR) | A characteristic N-O stretching vibration is expected in the region of 950-970 cm⁻¹. |

Note: While specific ¹H and ¹³C NMR data for this compound are not available in the cited literature, the data for its diastereomer, quinine N-oxide, provides a close approximation due to their structural similarity.

Chromatographic Data

Table 2: HPLC Parameters for the Analysis of Quinidine and its Metabolites

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |

| Detection | UV at a specific wavelength or fluorescence detection |

| Flow Rate | Typically 1.0 mL/min |

Note: The retention time of this compound will be different from that of quinidine and other metabolites due to its increased polarity.

Mandatory Visualizations

Metabolic Pathway of Quinidine to this compound

The following diagram illustrates the metabolic conversion of quinidine to this compound, a reaction catalyzed by the cytochrome P450 enzyme system.

Caption: Metabolic pathway of quinidine to this compound.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical resource for the synthesis and characterization of this compound. The outlined protocols, compiled analytical data, and visual workflows are designed to support researchers and professionals in the fields of drug development and metabolism. While a detailed experimental procedure for the synthesis of this compound using ozone has been adapted from its diastereomer, and specific NMR data remains elusive in the current literature, this guide offers a solid foundation for its preparation and identification. Further research to fully elucidate the NMR spectral properties of this compound would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]

- 6. arkat-usa.org [arkat-usa.org]

Chemical and physical properties of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956) N-oxide is a primary metabolite of quinidine, a well-known class Ia antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine (B1679958).[1] Formed in the liver through the action of cytochrome P450 enzymes, Quinidine N-oxide is generally considered to be pharmacologically inactive.[2][3][4] This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, analytical method development, and pharmacological research involving quinidine.

Chemical and Physical Properties

This compound is an off-white solid. Its core chemical and physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [2] |

| Molecular Weight | 340.42 g/mol | [2] |

| CAS Number | 70116-00-6 | [2] |

| IUPAC Name | (1R,2R,4S,5R)-2-[(S)-hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinyl-1-azabicyclo[2.2.2]octane 1-oxide | N/A |

| Appearance | Off-White Solid | N/A |

| Melting Point | 145-149 °C or 173-176 °C | N/A |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Pharmacological Activity | Generally considered inactive | [3][4] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Quinidine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EA) and Methanol (MeOH) for elution

Procedure:

-

Dissolve quinidine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM.

-

Slowly add the m-CPBA solution dropwise to the quinidine solution under vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with saturated NaCl solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate and methanol.

Characterization of this compound

The successful synthesis of this compound should be confirmed through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Expected ¹H NMR Spectral Features: The spectrum of this compound is expected to be similar to that of quinidine, with notable downfield shifts for the protons on the quinuclidine (B89598) ring, particularly those alpha to the N-oxide nitrogen.

-

Expected ¹³C NMR Spectral Features: Similar to the proton spectrum, the carbon signals of the quinuclidine ring in the ¹³C NMR spectrum of this compound will exhibit downfield shifts compared to the parent quinidine molecule due to the deshielding effect of the N-oxide group.

2. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This is a suitable technique for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 341.4.

-

Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H - 16]⁺).[6][7] Other fragmentation patterns would likely involve the quinuclidine and quinoline (B57606) ring systems.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide functional group, typically in the range of 950-970 cm⁻¹. Other significant peaks would include those for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches of the quinoline ring, and C-O stretches.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Metabolism and Biological Activity

This compound is a major metabolite of quinidine.[1] The N-oxidation primarily occurs at the nitrogen atom of the quinuclidine ring. This metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being the most active enzyme in its formation, while CYP2C9 and CYP2E1 also contribute to a lesser extent.[2][8]

Caption: Metabolic pathway of Quinidine to this compound.

Pharmacologically, this compound is generally considered to be inactive.[3][4] Studies have shown that it does not possess the significant antiarrhythmic activity of its parent compound, quinidine.[4] However, some research suggests that it may contribute to a minor extent to the electrophysiological effects observed during prolonged quinidine infusion.[9] While it is a weaker inhibitor of the cytochrome P450 enzyme CYP2D6 compared to quinidine, it still exhibits some inhibitory activity.[10]

Applications in Research and Drug Development

The primary application of this compound in research and drug development is its use as a metabolite standard . It is crucial for:

-

Pharmacokinetic studies: To accurately quantify the metabolism of quinidine in vivo and in vitro.

-

Drug-drug interaction studies: To investigate the potential of quinidine and its metabolites to inhibit or induce drug-metabolizing enzymes.

-

Analytical method development and validation: As a reference standard for the development and validation of analytical methods, such as HPLC and LC-MS, for the simultaneous determination of quinidine and its metabolites in biological matrices.[11]

References

- 1. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Formation of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of quinidine (B1679956) N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The focus is on the role of cytochrome P450 (CYP) enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 superfamily of enzymes. This biotransformation leads to the formation of several metabolites, including quinidine N-oxide (Q-N-OX) and (3S)-3-hydroxyquinidine (3-OH-Q). Understanding the specific CYP isoforms responsible for these metabolic pathways is crucial for predicting and managing drug-drug interactions, assessing patient-specific metabolic variations, and ensuring the safe and effective use of quinidine. This guide will focus specifically on the N-oxidation of quinidine, a pathway of notable clinical and pharmacological relevance.

Cytochrome P450 Isoforms Involved in this compound Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary catalyst for the formation of this compound.[1] While CYP3A4 is the most active enzyme in this biotransformation, other isoforms, namely CYP2C9 and CYP2E1, have been shown to contribute to a minor extent to the N-oxidation of quinidine.[1]

The formation of another major metabolite, 3-hydroxyquinidine (B22111), is considered a specific marker reaction for CYP3A4 activity.[1][2][3] In contrast, the N-oxidation of quinidine is a less specific, though still significant, marker for CYP3A4 activity due to the minor involvement of other enzymes.[1] The formation of both this compound and 3-hydroxyquinidine is potently inhibited by known CYP3A4 inhibitors such as ketoconazole, itraconazole, and triacetyloleandomycin.[1]

Quantitative Analysis of Quinidine N-oxidation Kinetics

The enzymatic formation of this compound has been shown to follow two-site kinetics in human liver microsomes.[1] The kinetic parameters for the low-affinity component of this reaction are summarized in the table below.

| Kinetic Parameter | Mean Value | Unit |

| Vmax (Maximum Velocity) | 15.9 | nmol/mg/h |

| Km (Michaelis Constant) | 76.1 | µM |

| Vmax/Km (Intrinsic Clearance) | 0.03 | ml/mg/h |

Table 1: Kinetic parameters for the low-affinity component of this compound formation in human liver microsomes. Data sourced from Nielsen et al. (1999).[1]

Experimental Protocols

This section outlines a typical experimental protocol for assessing the in vitro metabolism of quinidine to this compound using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (pooled)

-

Quinidine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol

-

Trifluoroacetic acid

-

This compound standard

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

HPLC system with UV or mass spectrometric detection

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and quinidine (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Collect the supernatant for analysis.

Analytical Method (HPLC)

An HPLC method is employed to separate and quantify the formation of this compound.[1]

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A new reverse-phase high-pressure liquid chromatography assay has been described using a mobile phase of 0.05 M phosphate buffer pH 4.5/acetonitrile/tetrahydrofuran (80:15:5, v/v).[4]

-

Detection: UV detection at a specific wavelength (e.g., 230 nm) or, for higher sensitivity and specificity, a mass spectrometer.[4]

-

Quantification: Create a standard curve using known concentrations of the this compound standard. The concentration of the metabolite in the experimental samples is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of quinidine and metabolites in urine by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 3A4 in the N-oxidation of Quinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 3A4 (CYP3A4) in the N-oxidation of the antiarrhythmic drug, quinidine (B1679956). The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the metabolic pathways and experimental workflows involved.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Two of its major metabolites are 3-hydroxyquinidine (B22111) and quinidine N-oxide. While the (3S)-3-hydroxylation of quinidine is recognized as a specific marker for CYP3A4 activity, the N-oxidation pathway is also significantly influenced by this enzyme.[1][2] Understanding the specifics of CYP3A4's involvement in quinidine N-oxidation is crucial for predicting drug-drug interactions and inter-individual variability in patient response. Quinidine itself is also known to be a substrate and inhibitor of both CYP3A4 and P-glycoprotein, adding complexity to its pharmacokinetic profile.[3][4]

Quantitative Data on Quinidine N-oxidation

The formation of this compound (Q-N-OX) from quinidine is a key metabolic pathway. Studies have shown that while CYP3A4 is the primary enzyme responsible for this reaction, other enzymes like CYP2C9 and CYP2E1 also play a minor role.[1] This makes the N-oxidation of quinidine a somewhat less specific marker for CYP3A4 activity compared to its 3-hydroxylation.[1]

The kinetics of this compound formation have been observed to follow a two-site kinetic model in human liver microsomes.[1] The following table summarizes the mean kinetic parameters for the low-affinity component of this reaction.

Table 1: Kinetic Parameters of this compound (Q-N-OX) Formation by Human Liver Microsomes (Low-Affinity Site) [1]

| Parameter | Mean Value | Unit |

| Vmax | 15.9 | nmol/mg/h |

| Km | 76.1 | µM |

| Vmax/Km | 0.03 | ml/mg/h |

Experimental Protocols

The following section details the methodologies employed in key studies to investigate the N-oxidation of quinidine.

In Vitro Metabolism Assay for this compound Formation

This protocol is adapted from studies evaluating quinidine metabolism in human liver microsomes and microsomes from Saccharomyces cerevisiae strains expressing human CYP isozymes.[1]

Objective: To determine the rate of this compound formation and identify the contributing CYP isozymes.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes expressed in a heterologous system (e.g., yeast or insect cells).

-

Quinidine sulfate.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).

-

Acetonitrile (B52724) (for reaction termination).

-

Internal standard for HPLC analysis.

Procedure:

-

Prepare incubation mixtures containing human liver microsomes (or recombinant CYPs), quinidine at various concentrations, and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using a validated HPLC method with fluorescence or mass spectrometric detection.[1][5]

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

This protocol outlines a general method for the separation and quantification of quinidine and its metabolites.[1][5]

Objective: To quantify the amount of this compound produced in in vitro or in vivo samples.

Instrumentation:

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

Procedure:

-

Inject the supernatant from the terminated incubation mixture (or a processed biological sample) onto the HPLC column.

-

Elute the compounds using the specified mobile phase.

-

Detect the analytes at the appropriate excitation and emission wavelengths for fluorescence detection or at a suitable wavelength for UV detection.

-

Quantify the concentration of this compound by comparing its peak area to that of a standard curve prepared with a synthesized this compound standard.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of quinidine and a typical experimental workflow for studying its metabolism.

Caption: Metabolic pathways of quinidine.

Caption: Experimental workflow for quinidine metabolism.

Conclusion

CYP3A4 is the principal enzyme involved in the N-oxidation of quinidine, although other CYP isozymes contribute to a lesser extent. The formation of this compound follows complex kinetics and its study requires robust analytical methods such as HPLC. For drug development professionals, a thorough understanding of this metabolic pathway is essential for characterizing the pharmacokinetic profile of new chemical entities that may be co-administered with quinidine or that are also substrates of CYP3A4. The provided data and protocols serve as a valuable resource for designing and interpreting in vitro drug metabolism studies.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Generation of Quinidine N-oxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the in vitro generation of Quinidine (B1679956) N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. Understanding the formation of this metabolite is crucial for various research applications, including drug metabolism studies, evaluation of drug-drug interactions, and toxicological assessments. This document outlines both enzymatic and chemical synthesis approaches, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate replication and further investigation in a laboratory setting.

Introduction to Quinidine Metabolism and Quinidine N-oxide

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, this compound is a notable product of the N-oxidation of the quinuclidine (B89598) nitrogen atom. While other metabolites like 3-hydroxyquinidine (B22111) are also formed, the study of this compound is important for a complete understanding of quinidine's metabolic profile and its potential interactions with other therapeutic agents. The in vitro generation of this metabolite allows for its isolation and characterization, enabling further pharmacological and toxicological studies.

Enzymatic Generation of this compound

The primary route for the in vitro generation of this compound that mimics its physiological formation is through enzymatic reactions catalyzed by liver enzymes. Human liver microsomes, which contain a high concentration of CYP enzymes, are commonly used for this purpose.

Metabolic Pathway of Quinidine N-oxidation

The N-oxidation of quinidine is predominantly catalyzed by the cytochrome P450 isoform CYP3A4. Minor contributions to its formation have also been attributed to CYP2C9 and CYP2E1[1]. Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze N-oxidation reactions of various xenobiotics, although their specific role in quinidine N-oxidation is less characterized compared to CYPs[2][3][4].

Experimental Protocol for Enzymatic Synthesis

This protocol is based on methodologies for studying quinidine metabolism in human liver microsomes[1].

Materials:

-

Quinidine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (B129727) (ice-cold)

-

Acetonitrile

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC system with UV or fluorescence detector

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

-

Quinidine (substrate, dissolved in a suitable solvent like methanol or DMSO, at various concentrations to determine kinetics, e.g., 1-200 µM)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4) to make up the pre-incubation volume.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Collect the supernatant and analyze for the presence of this compound using a validated HPLC method.

Quantitative Data: Enzyme Kinetics

The formation of this compound in human liver microsomes has been reported to follow two-site kinetics[1]. The kinetic parameters for the low-affinity component are summarized below.

| Kinetic Parameter | Value | Unit |

| Vmax (mean) | 15.9 | nmol/mg/h |

| Km (mean) | 76.1 | µM |

| Vmax/Km (mean) | 0.03 | mL/mg/h |

| Table 1: Michaelis-Menten kinetic parameters for the low-affinity component of this compound formation in human liver microsomes[1]. |

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to produce larger quantities of this compound for use as an analytical standard or for further pharmacological testing. The methods are often adapted from the synthesis of the diastereomer, quinine-N-oxide.

General Reaction Scheme

The chemical synthesis involves the direct oxidation of the tertiary amine in the quinuclidine ring of quinidine. Common oxidizing agents include ozone and hydrogen peroxide.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

- 4. optibrium.com [optibrium.com]

Mass spectrometry fragmentation pattern of Quinidine N-oxide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinidine N-oxide

Introduction

This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent and a cinchona alkaloid.[1] Structurally, it is characterized by a cinchonan (B1244166) skeleton, which comprises a quinoline (B57606) ring linked to a quinuclidine (B89598) moiety, with an N-oxide functional group on the quinuclidine nitrogen.[1][2] Understanding the mass spectrometric fragmentation behavior of this compound is crucial for its unambiguous identification and quantification in biological matrices during drug metabolism, pharmacokinetic studies, and toxicological assessments. This guide provides a detailed overview of the core fragmentation patterns of this compound, experimental methodologies, and a visual representation of its fragmentation pathway.

Experimental Protocols

The structural elucidation of this compound and its fragments is typically achieved using high-resolution mass spectrometry, often coupled with liquid chromatography for separation from other metabolites and matrix components.

2.1 Sample Preparation For analysis, a standard of this compound is typically dissolved in an appropriate organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a desired concentration. Biological samples (e.g., plasma, urine) would undergo a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and minimize matrix effects.

2.2 Instrumentation and Methodology A common analytical setup involves a Liquid Chromatography system coupled with a hybrid Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer.

-

Chromatography: Reversed-phase chromatography using a C18 column is employed for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to promote protonation) and an organic solvent like acetonitrile is typically used.

-

Ionization: Positive-ion Electrospray Ionization (ESI) is the preferred method for analyzing quinoline alkaloids, as it efficiently generates protonated molecular ions [M+H]⁺.[3][4]

-

Mass Analysis:

-

Full Scan (MS1): The instrument initially scans a wide mass range to detect the protonated molecular ion of this compound, which has a theoretical m/z of 341.

-

Tandem Mass Spectrometry (MS/MS): The protonated molecular ion (m/z 341) is mass-selected in the quadrupole and subjected to Collision-Induced Dissociation (CID) in a collision cell. Nitrogen or argon is used as the collision gas. The resulting product ions are then analyzed by the ToF analyzer, providing the fragmentation spectrum.[5]

-

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is analyzed by interpreting the MS/MS spectrum of its protonated molecular ion, [M+H]⁺ at m/z 341. The fragmentation pattern is highly similar to its diastereomer, Quinine N-oxide, and involves characteristic losses from both the quinuclidine N-oxide and the quinoline portions of the molecule.[2][6]

3.1 Key Fragmentation Pathways The electrospray ionization tandem mass spectrum of protonated this compound is characterized by several key fragmentation pathways. A primary fragmentation involves the neutral loss of water (H₂O). Subsequent fragmentations occur around the quinoline core and the side chain. The elimination of an OH radical is also a characteristic fragmentation pathway for many N-oxides.[5]

3.2 Summary of Product Ions The quantitative data regarding the primary product ions observed from the fragmentation of protonated this compound ([M+H]⁺ = m/z 341) are summarized below. This data is based on the analysis of its stereoisomer, Quinine N-oxide, which exhibits an identical mass and a virtually indistinguishable fragmentation pattern under typical MS/MS conditions.[2][6]

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Origin of Loss |

| 341.19 | 323.18 | 18.01 | Loss of H₂O |

| 341.19 | 296.17 | 45.02 | Loss of C₂H₅N from quinuclidine ring |

| 341.19 | 198.12 | 143.07 | Cleavage of the quinuclidine moiety |

| 341.19 | 186.09 | 155.10 | Fragmentation of the quinoline ring |

| 341.19 | 160.08 | 181.11 | Further fragmentation of the quinoline ring |

Visualization of Fragmentation Pathway

The logical flow of the fragmentation cascade, from the parent ion to its major product ions, can be visualized to better understand the relationships between the observed fragments.

Caption: Fragmentation pathway of protonated this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is defined by a protonated molecular ion at m/z 341 and a series of characteristic product ions at m/z 323, 296, 198, 186, and 160.[2][6] Key fragmentation events include the neutral loss of water and cleavages within the quinuclidine and quinoline ring systems. This detailed fragmentation signature, obtained through LC-MS/MS analysis, provides a robust and reliable method for the structural confirmation and quantification of this important metabolite in various scientific and clinical applications.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0257041) [hmdb.ca]

- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Analytical Standard of Quinidine N-oxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, analytical methodologies, and metabolic significance of the Quinidine (B1679956) N-oxide reference standard. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive resource for the procurement and application of this critical metabolite in experimental settings.

Commercial Availability of Quinidine N-oxide Reference Standard

This compound, a primary metabolite of the antiarrhythmic drug quinidine, is commercially available as a reference standard from several specialized chemical suppliers. These standards are essential for the accurate quantification of the metabolite in biological matrices and for various in vitro and in vivo studies. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Simson Pharma | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | Certificate of Analysis provided | Research Chemical and Reference Standard |

| Clearsynth | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | 95.66% by HPLC | Available in 25 mg, 50 mg, 100 mg pack sizes |

| Veeprho | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | High Purity | Leading supplier of impurity reference standards |

| Axios Research | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | Fully characterized | For analytical method development and validation |

| SRIRAMCHEM | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | High-Purity | Pharmaceutical Reference Standard |

| Cayman Chemical | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.4 | ≥95% | Identified as a pharmacologically inactive metabolite |

| Allmpus | This compound | 70116-00-6 | C₂₀H₂₄N₂O₃ | 340.42 | 95%+ by HPLC | Manufacturer based in Mumbai |

Metabolic Pathway of Quinidine

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a significant metabolic pathway. Understanding this pathway is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

Experimental Protocols

The accurate quantification of this compound is critical for pharmacokinetic and metabolic studies. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and for assessing the metabolic stability of quinidine in vitro.

HPLC Method for the Quantification of Quinidine and its Metabolites

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of quinidine and its major metabolites, including this compound, in a biological matrix such as plasma.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Quinidine reference standard

-

(3S)-3-hydroxyquinidine reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297)

-

Formic acid

-

Water (deionized or Milli-Q)

-

Human plasma (or other relevant biological matrix)

-

Internal standard (e.g., a structurally similar compound not present in the sample)

3.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B (linear gradient)

-

12.1-15 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 235 nm or Mass Spectrometry (see below)

3.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

-

Vortex and transfer to an HPLC vial for analysis.

3.1.4. Mass Spectrometry Detection (LC-MS/MS) For enhanced sensitivity and specificity, a tandem mass spectrometer can be used.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quinidine: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

-

This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

-

(3S)-3-hydroxyquinidine: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

-

Internal Standard: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

-

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of quinidine, leading to the formation of metabolites such as this compound, using human liver microsomes.

3.2.1. Materials and Reagents

-

Quinidine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

3.2.2. Experimental Procedure

-

Preparation: Pre-warm the phosphate buffer and HLM to 37 °C. Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 1 µM).

-

Incubation: In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL) and the quinidine solution. Pre-incubate the mixture at 37 °C for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing three volumes of ice-cold acetonitrile with the internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug (quinidine) and the formation of metabolites (including this compound) using a validated LC-MS/MS method as described previously.

3.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of quinidine remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (k / [microsomal protein concentration]).

Conclusion

The commercial availability of high-purity this compound reference standards is crucial for advancing research in drug metabolism, pharmacokinetics, and toxicology. This guide provides a foundational resource for scientists, offering a summary of commercial sources, insights into the metabolic pathway of quinidine, and detailed experimental protocols for the analysis of this key metabolite. The provided methodologies and workflows serve as a starting point for the development and validation of robust analytical methods in various research and development settings.

An In-depth Technical Guide to Quinidine N-oxide (CAS 70116-00-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quinidine (B1679956) N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways, pharmacokinetics, and electrophysiological effects. The information is presented to support researchers and professionals in drug development and related scientific fields. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Quinidine N-oxide, with the CAS number 70116-00-6, is a significant metabolite of quinidine, a class IA antiarrhythmic agent.[1] The parent compound, quinidine, has a long history in the management of cardiac arrhythmias. Understanding the properties and behavior of its metabolites is crucial for a complete pharmacological and toxicological profile. This compound is formed in the liver primarily through the action of cytochrome P450 enzymes.[2] While generally considered to be pharmacologically less active than its parent compound, its formation and clearance are important aspects of quinidine's overall pharmacokinetic profile. This guide aims to provide a detailed technical resource on this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70116-00-6 | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.42 g/mol | [1] |

| IUPAC Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [1] |

| Melting Point | 145-149 °C | [3] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [3] |

| Appearance | Likely a solid, based on melting point. |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Proposed)

This proposed protocol is based on the ozonolysis method successfully used for the synthesis of quinine-N-oxide.

Materials:

-

Quinidine

-

Acetone (B3395972) (reagent grade)

-

Deionized water

-

Ozone generator

-

Reaction flask with a gas inlet tube

-

Low-temperature bath (-15 °C to 0 °C)

-

Nitrogen gas supply

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., a mixture of methanol and acetone)

Procedure:

-

Prepare a solution of quinidine in a 95:5 mixture of acetone and water.

-

Cool the reaction flask to a temperature between -15 °C and 0 °C using a low-temperature bath.

-

Bubble ozone gas through the solution at a low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove any residual ozone.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound using silica gel column chromatography with an appropriate eluent system (e.g., methanol:acetone 1:1) to obtain the pure product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. While specific data for this compound is not readily published, the spectra are expected to be very similar to those of its diastereomer, quinine-N-oxide, with characteristic shifts indicative of the N-oxide formation on the quinuclidine (B89598) ring. A detailed analysis, including 2D NMR techniques like COSY, would confirm the full structure.[4][5][6]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of this compound. The fragmentation pattern is expected to be characteristic of N-oxides, with a notable loss of an oxygen atom ([M+H-16]⁺).[7] The fragmentation of the related quinine-N-oxide shows a protonated molecular ion at m/z 341, with product ions at m/z 323, 296, 198, 186, and 160.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-O stretching vibration. For heterocyclic N-oxides, this band typically appears in the region of 1250-1300 cm⁻¹.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of quinidine and its metabolites, including this compound, in biological matrices.

Experimental Protocol: Determination of this compound in Plasma by HPLC-UV

This protocol is a composite based on several published methods for the analysis of quinidine and its metabolites.[9]

Materials and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) or ammonium nitrate

-

Phosphoric acid or ammonium hydroxide (B78521) for pH adjustment

-

Drug-free plasma for calibration standards and quality controls

-

This compound reference standard

-

Internal standard (e.g., a structurally related compound not present in the sample)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 93.5:6.5 (v/v) mixture of buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection can be performed at a wavelength where quinidine and its metabolites have significant absorbance, for example, around 235 nm or 254 nm. Fluorescence detection (excitation ~340 nm, emission ~425 nm) can offer higher sensitivity and selectivity.

Sample Preparation (Protein Precipitation):

-

To 250 µL of plasma sample in a microcentrifuge tube, add the internal standard.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen if concentration is needed, or inject directly into the HPLC system.

-

If evaporated, reconstitute the residue in a known volume of the mobile phase before injection.

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and the internal standard.

-

Process the calibration standards and unknown samples as described above.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Metabolism and Pharmacokinetics

Metabolic Pathway

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. CYP3A4 is the major isoform responsible for the N-oxidation of quinidine to form this compound.[2] Other metabolites are also formed through hydroxylation and demethylation reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Quinidine N-oxide in the Metabolic Landscape of Quinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and significance of quinidine (B1679956) N-oxide within the overall metabolic profile of the antiarrhythmic drug, quinidine. It delves into the quantitative aspects of quinidine metabolism, details the experimental protocols for metabolite analysis, and visually represents the metabolic pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic biotransformation, leading to the formation of several metabolites. Among these, quinidine N-oxide is a notable product of oxidative metabolism. Understanding the contribution of this compound to the parent drug's pharmacokinetic and pharmacodynamic profile is crucial for a complete characterization of quinidine's disposition in the body. This guide synthesizes the current knowledge on the role of this compound, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation.

Quantitative Metabolic Profile of Quinidine

The metabolism of quinidine is complex, with multiple metabolites contributing to its overall clearance. This compound is consistently identified as one of the primary metabolites. The following tables summarize the quantitative data on the plasma concentrations and pharmacokinetic parameters of quinidine and its N-oxide metabolite from various studies.

Table 1: Plasma Concentrations of Quinidine and its Metabolites in Humans

| Compound | Concentration after 7-hour IV Infusion (mg/L) (mean ± SD) | Trough Levels after 12 Oral Doses (mg/L) (mean ± SD) |

| Quinidine | 2.9 ± 0.3 | 2.89 ± 0.50 |

| This compound | 0.28 ± 0.03 | 0.40 ± 0.13 |

| 3-hydroxyquinidine | 0.32 ± 0.06 | 0.83 ± 0.36 |

| Quinidine 10,11-dihydrodiol | 0.13 ± 0.04 | 0.38 ± 0.08 |

Data from a study in five normal healthy volunteers.[1]

Table 2: Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs (after separate IV infusions)

| Parameter | Quinidine (mean ± SD) | This compound (mean ± SD) |

| Volume of distribution (Vdss; L/kg) | 4.78 ± 1.11 | 1.03 ± 0.21 |

| Clearance (L/min) | 0.074 ± 0.047 | 0.065 ± 0.012 |

| Terminal half-life (min) | 720 ± 343 | 316 ± 69 |

| Unchanged drug recovered in urine (%) | 29 | 77 |

Data from a study in three beagle dogs.[2]

Table 3: In Vitro Enzyme Kinetics of this compound Formation in Human Liver Microsomes

| Kinetic Model | Vmax (nmol/mg/h) | Km (µM) |

| Two-site kinetics (low affinity) | 15.9 | 76.1 |

Data from a study using pooled human liver microsomes.[3]

Enzymatic Pathways of this compound Formation

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Primary Enzyme: CYP3A4 is the most active enzyme in the formation of this compound.[3][4]

-

Minor Contributing Enzymes: Studies have shown that CYP2C9 and CYP2E1 also contribute to the N-oxidation of quinidine, but to a lesser extent than CYP3A4.[3]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of quinidine metabolism.

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetic parameters of this compound formation.

Objective: To determine the Vmax and Km for the formation of this compound from quinidine in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Quinidine standard

-

This compound standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM protein (e.g., 0.2 mg/mL), and a range of quinidine concentrations (e.g., 1 to 200 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Incubation: Incubate the reactions at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis.

-

HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the amount of this compound formed.

-

Data Analysis: Plot the rate of this compound formation against the quinidine concentration and fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten or two-site kinetics) to determine Vmax and Km.

Quantification of Quinidine and Metabolites in Plasma by HPLC

This protocol outlines a general procedure for the simultaneous quantification of quinidine and its metabolites in plasma samples.

Objective: To determine the concentrations of quinidine and this compound in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (IS)

-

Extraction solvent (e.g., diethyl ether or a mixture of organic solvents)

-

Reconstitution solvent (mobile phase)

-

HPLC system with a suitable column (e.g., C18 or cyano column) and detector (UV or fluorescence)

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard.

-

Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.

-

HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Quantification: Create a calibration curve using standards of known concentrations of quinidine and its metabolites. Determine the concentrations in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Pharmacological Activity and Clinical Relevance of this compound

While this compound is a significant metabolite, its pharmacological activity is considerably lower than that of the parent drug.

-

Antiarrhythmic Activity: In a study on beagle dogs, quinidine was found to be about three to four times more active than this compound at similar plasma concentrations in prolonging the QT interval.[2] Another study showed no definite pharmacological activity for this compound in an experimental model of reperfusion arrhythmias.[5]

-

Contribution to Overall Effect: Due to its lower intrinsic activity and relatively low plasma concentrations following quinidine administration, this compound is not considered to contribute significantly to the overall antiarrhythmic effect of quinidine.[2][6]

-

Electrophysiological Effects: While some studies suggest that this compound may contribute to changes in the ventricular effective refractory period, its overall impact on the electrocardiogram is less pronounced compared to quinidine and other active metabolites like 3-hydroxyquinidine.[7]

The following diagram illustrates the logical relationship between quinidine metabolism and its pharmacological effect, highlighting the minor role of the N-oxide metabolite.

Conclusion

This compound is a significant metabolite of quinidine, formed primarily through the action of CYP3A4 in the liver. While its formation is a notable pathway in quinidine's metabolic clearance, its contribution to the overall pharmacological and antiarrhythmic effects of the parent drug is minimal due to its lower intrinsic activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug metabolism and development, facilitating a deeper understanding of the metabolic fate of quinidine. Further research may continue to refine our understanding of the subtle roles of this and other metabolites in the complete clinical profile of quinidine.

References

- 1. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]